4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Overview
Description
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide is a useful research compound. Its molecular formula is C12H12F3N3O2S and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally related to riluzole , a neuroprotective drug that interacts with several targets including voltage-dependent sodium channels, GABA and NMDA receptors .
Mode of Action
For instance, it might antagonize voltage-dependent Na+ channel currents .
Biochemical Pathways
Based on its structural similarity to riluzole, it might influence pathways related to glutamate release, gaba a -receptor function, and voltage-dependent sodium channels .
Result of Action
Based on its structural similarity to riluzole, it might have neuroprotective effects .
Biochemical Analysis
Biochemical Properties
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to antagonize voltage-dependent sodium channel currents, making it a potential inhibitor of these channels . Additionally, it possesses low binding affinity for GABA and NMDA receptors, indicating its selective interaction with specific biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the release of neurotransmitters and the activity of ion channels, thereby impacting neuronal cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits voltage-dependent sodium channels by binding to specific sites on the channel proteins, thereby preventing the influx of sodium ions . This inhibition leads to a reduction in neuronal excitability and neurotransmitter release. Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained inhibition of sodium channels and prolonged neuroprotective effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .
Properties
IUPAC Name |
4-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c13-12(14,15)20-7-3-4-8-9(6-7)21-11(17-8)18-10(19)2-1-5-16/h3-4,6H,1-2,5,16H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZBASBHZGJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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